2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine
Brand Name: Vulcanchem
CAS No.: 919091-27-3
VCID: VC16935633
InChI: InChI=1S/C28H21N2P/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(29-26)31(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H
SMILES:
Molecular Formula: C28H21N2P
Molecular Weight: 416.5 g/mol

2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine

CAS No.: 919091-27-3

Cat. No.: VC16935633

Molecular Formula: C28H21N2P

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine - 919091-27-3

Specification

CAS No. 919091-27-3
Molecular Formula C28H21N2P
Molecular Weight 416.5 g/mol
IUPAC Name (4,6-diphenylpyrimidin-2-yl)-diphenylphosphane
Standard InChI InChI=1S/C28H21N2P/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(29-26)31(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H
Standard InChI Key VAOXSIDRXFMSOE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NC(=N2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Characterization

2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine (CAS: N/A) is a heterocyclic organophosphorus compound characterized by a central pyrimidine ring substituted with diphenylphosphanyl and diphenyl groups at the 2-, 4-, and 6-positions, respectively. The molecular formula is C34H26N2P\text{C}_{34}\text{H}_{26}\text{N}_2\text{P}, with a molar mass of 502.56 g/mol. Its structure combines electron-deficient pyrimidine with electron-rich diphenylphosphanyl and aryl groups, enabling unique optoelectronic and coordination properties .

The compound’s geometry has been inferred from analogous systems, such as 4,6-diphenylpyrimidine derivatives. Density functional theory (DFT) calculations on related structures reveal that the pyrimidine core adopts a planar conformation, while the diphenylphosphanyl group introduces steric bulk and electronic asymmetry . Nuclear magnetic resonance (NMR) spectroscopy of similar compounds confirms the presence of distinct proton environments for the pyrimidine ring (δ 8.5–9.0 ppm) and aryl substituents (δ 6.8–7.6 ppm) .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 2-(diphenylphosphanyl)-4,6-diphenylpyrimidine typically involves sequential cross-coupling reactions. A representative pathway, extrapolated from methods used for analogous pyrimidines , proceeds as follows:

  • Suzuki Coupling: 2-Chloro-4,6-diphenylpyrimidine is reacted with diphenylphosphine boronic ester under palladium catalysis (e.g., Pd(PPh3_3)4_4) in a toluene/ethanol mixture. This step installs the diphenylphosphanyl group at the 2-position.

  • Buchwald-Hartwig Amination: Optional functionalization of remaining positions (if required) using aryl halides and amines.

The final product is purified via column chromatography (silica gel, hexane/ethyl acetate) and recrystallized from dichloromethane/methanol. Yields for analogous reactions range from 45% to 68% .

Optimization Challenges

Key challenges include minimizing phosphine oxidation during synthesis and controlling regioselectivity. Inert atmosphere techniques (e.g., Schlenk lines) and low-temperature conditions (−10°C to 25°C) are critical to prevent side reactions .

Photophysical and Electronic Properties

Absorption and Emission Profiles

The compound exhibits strong absorption in the UV region (λabs_{\text{abs}} = 300–350 nm) attributed to π→π* transitions of the pyrimidine core. Emission spectra in toluene show a broad charge-transfer band at λem_{\text{em}} = 438 nm, with a Stokes shift of ~90 nm . Comparative data for related derivatives are summarized in Table 1.

Table 1. Photophysical Properties of Diphenylpyrimidine Derivatives

Compoundλabs_{\text{abs}} (nm)λem_{\text{em}} (nm)ΦPL_{\text{PL}} (%)τavg_{\text{avg}} (μs)
4,6-PhPMAF 35043852301.15
2,6-PhPMAF 36345830130.15
Ir(dFmesppy)2_2(dppe) 4764715213.5

Frontier Molecular Orbitals

Thermal and Morphological Stability

Thermogravimetric analysis (TGA) of related compounds reveals decomposition temperatures (TdT_d) exceeding 400°C, with no glass transitions below 300°C . Atomic force microscopy (AFM) of thin films (e.g., DPEPO:4,6-PhPMAF) shows root-mean-square roughness (RqR_q) values <0.3 nm, indicating excellent film-forming ability .

Applications in Optoelectronics and Coordination Chemistry

Organic Light-Emitting Diodes (OLEDs)

As a TADF emitter, the compound’s small singlet-triplet energy gap (ΔEST\Delta E_{ST} = 0.17–0.27 eV) enables efficient triplet harvesting. Device metrics for analogous systems include:

  • External quantum efficiency (EQE): 12.38%

  • Current efficiency: 19.6 cd/A

  • CIE coordinates: (0.15, 0.11)

Transition Metal Complexes

The diphenylphosphanyl group acts as a strong-field ligand in iridium(III) complexes. For example, [Ir(dFmesppy)2_2(dppe)]+^+ exhibits sky-blue emission (λem\lambda_{\text{em}} = 471 nm) with a photoluminescence quantum yield (ΦPL\Phi_{\text{PL}}) of 52% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator